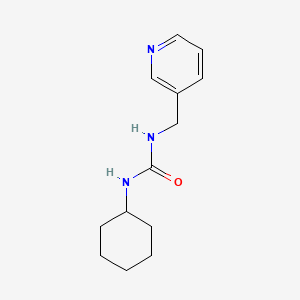
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.316 g/mol . It is known for its unique structure, which combines a cyclohexyl group with a pyridin-3-ylmethyl group through a urea linkage. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of cyclohexyl isocyanate with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexyl isocyanate+Pyridin-3-ylmethylamine→this compound
Chemical Reactions Analysis
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with receptors or enzymes involved in cellular signaling .
Comparison with Similar Compounds
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea can be compared to other similar compounds, such as:
- 1-Cyclohexyl-3-(3-methoxyphenyl)urea
- 1-Cyclohexyl-3-(3-trifluoromethylphenyl)urea
- 1-Phenyl-3-(3-pyridinylmethyl)urea
These compounds share a similar urea linkage but differ in the substituents attached to the urea group.
Biological Activity
1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving cyclohexylamine and pyridin-3-ylmethyl isocyanate. The structural formula can be represented as:
This urea derivative features a cyclohexyl group and a pyridine moiety, which are critical for its biological activity.
Antitubercular Activity
Recent studies have shown that derivatives of this compound exhibit promising antitubercular activity. For example, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against Mycobacterium tuberculosis, indicating potent activity with low cytotoxicity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that certain derivatives possess significant antiproliferative effects on various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, a related compound exhibited an IC50 value of 2.39 µM against A549 cells, comparable to the established drug sorafenib .
Case Study 1: Antitubercular Efficacy
In a study focused on antitubercular agents, several derivatives of this compound were synthesized and tested. The most active compounds were further assessed against both latent and dormant forms of M. tuberculosis using nutrient starvation models. The results indicated that the compounds effectively inhibited bacterial growth, with molecular docking studies revealing interactions with the enoyl-acyl carrier protein reductase (InhA), a critical target in tuberculosis treatment .
Case Study 2: Anticancer Potential
Another research effort highlighted the antiproliferative effects of urea derivatives in cancer therapy. The study utilized the MTT assay to evaluate cell viability across multiple cancer cell lines. The findings demonstrated that structural modifications significantly influenced the inhibitory activity, suggesting that the presence of electron-withdrawing groups enhanced potency against cancer cells .
Table 1: Antitubercular Activity of Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
|---|---|---|
| This compound | 0.78 | >100 |
| Derivative A | 1.56 | >100 |
| Derivative B | 0.39 | >100 |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.39 |
| Sorafenib | A549 | 2.12 |
| Derivative C | HCT-116 | 3.90 |
Properties
CAS No. |
63668-33-7 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-cyclohexyl-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H19N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H2,15,16,17) |
InChI Key |
XXSTXXTVGPRZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















